molecular formula C23H22N4 B15363294 1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B15363294
M. Wt: 354.4 g/mol
InChI Key: KNIYAXLISPGCDY-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine is a complex organic compound, notable for its distinctive structure, which features a cyclobutyl group, a phenylmethylphenyl group, and an imidazo[1,5-a]pyrazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclobutyl Formation: The synthesis often begins with cyclobutyl bromide, which can be formed through the bromination of cyclobutane.

  • Imidazo[1,5-a]pyrazin Core Construction: This core can be constructed via cyclization reactions involving appropriate precursors, such as pyrazines and imidazoles.

  • Attachment of Phenylmethylphenyl Group: This step typically involves Friedel-Crafts alkylation, where a phenylmethyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may employ optimized routes to enhance yield and purity, involving continuous flow synthesis and advanced catalytic processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclobutyl groups, forming corresponding oxides and hydroxy derivatives.

  • Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazin core or phenyl rings, leading to hydrogenated products.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

  • Reduction: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using agents like lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

  • Oxidized and reduced forms of the compound, as well as various substituted derivatives, each retaining the core structure but with altered functional groups.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules and polymers. Biology: Studied for its interaction with biological macromolecules, offering insights into protein binding and enzyme inhibition. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, and neuroprotective effects. Industry: Utilized in the development of novel materials, including advanced polymers and catalysts.

Mechanism of Action

The compound interacts with molecular targets through hydrogen bonding, Van der Waals forces, and hydrophobic interactions. Its effects are mediated via pathways involving receptor binding and enzyme modulation, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

  • 3-Cyclobutyl-1-[4-(methoxyphenyl)phenyl]imidazo[1,5-a]pyrazin-8-amine: Similar structure but with a methoxy group, altering its reactivity and biological activity.

  • 1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine: Lacks the cyclobutyl group, resulting in different chemical properties and applications.

  • 3-Cyclopropyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine:

Uniqueness: 3-Cyclobutyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine stands out due to its cyclobutyl group, which imparts specific steric and electronic properties, making it uniquely suited for certain chemical reactions and biological interactions. This uniqueness translates into distinctive applications across various fields of scientific research.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C23H22N4/c24-22-21-20(26-23(19-7-4-8-19)27(21)14-13-25-22)18-11-9-17(10-12-18)15-16-5-2-1-3-6-16/h1-3,5-6,9-14,19H,4,7-8,15H2,(H2,24,25)

InChI Key

KNIYAXLISPGCDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)CC5=CC=CC=C5

Origin of Product

United States

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